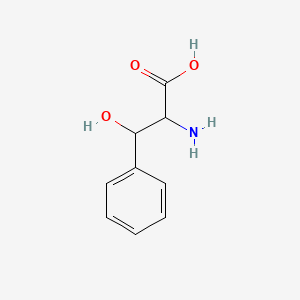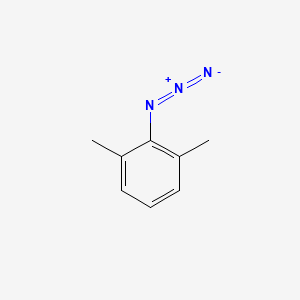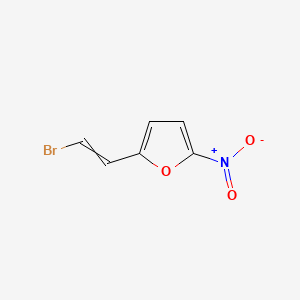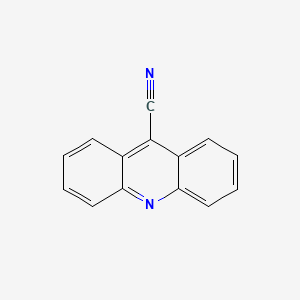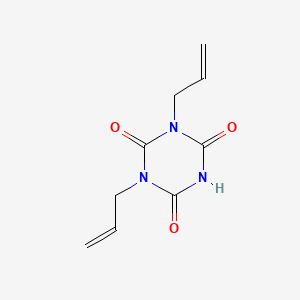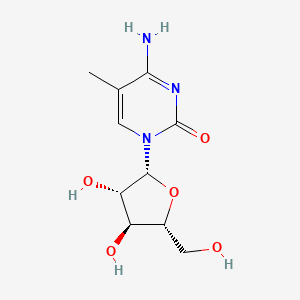
1beta-D-Arabinofuranosyl-5-methylcytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1beta-D-Arabinofuranosyl-5-methylcytosine (1-beta-A-MeC) is a modified form of the naturally occurring DNA base cytosine that has been investigated for its potential use in various scientific research applications. It is an important compound for the study of epigenetics and gene regulation, and it has been used to modify the expression of genes in various organisms.
Aplicaciones Científicas De Investigación
Synthesis and Antimetabolite Potential 1β-D-Arabinofuranosyl-5-methylcytosine has been explored in synthetic studies related to potential antimetabolites. Mizuno et al. (1968) reported the synthesis of this compound, highlighting its relevance in the development of antimetabolites, which can interfere with metabolic processes in cells (Mizuno, Ueda, Ikeda, & Miura, 1968).
DNA Methylation and Gene Regulation The compound plays a role in the study of DNA methylation, a critical epigenetic modification. For instance, Ortega-Galisteo et al. (2008) investigated Arabidopsis proteins DML2 and DML3, which are involved in DNA methylation and influence the distribution of methylation marks, such as those formed by 1β-D-Arabinofuranosyl-5-methylcytosine (Ortega-Galisteo, Morales-Ruiz, Ariza, & Roldán-Arjona, 2008).
Antiviral Research The antiviral properties of 1β-D-Arabinofuranosyl-5-methylcytosine derivatives have been studied. Chiou and Cheng (1985) explored the interaction of Epstein-Barr virus DNA polymerase with the triphosphates of this compound, suggesting its potential in antiviral selectivity (Chiou & Cheng, 1985).
Gene Imprinting and Development Research by Gehring et al. (2006) on the DEMETER DNA glycosylase revealed its role in gene imprinting and embryonic development, associated with the demethylation of 5-methylcytosine, a derivative of 1β-D-Arabinofuranosyl-5-methylcytosine (Gehring, Huh, Hsieh, Penterman, Choi, Harada, Goldberg, & Fischer, 2006).
DNA Glycosylase Activity The function of Arabidopsis thaliana DNA glycosylases, such as DEMETER and DML3, in recognizing and processing 5-methylcytosine, has been a focus of research. Brooks et al. (2014) provided insights into how these enzymes interact with 5-methylcytosine, which is related to the effects of 1β-D-Arabinofuranosyl-5-methylcytosine in DNA (Brooks, Fischer, Huh, & Eichman, 2014).
Epigenetic and Developmental Functions DNA methylation, where 1β-D-Arabinofuranosyl-5-methylcytosine is a key player, is crucial for embryogenesis and seed viability, as shown in studies like those by Xiao et al. (2006), emphasizing its importance in the regulation of plant development and gene expression (Xiao, Custard, Brown, Lemmon, Harada, Goldberg, & Fischer, 2006).
Propiedades
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7+,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-JAGXHNFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016978 |
Source


|
| Record name | 1-beta-D-Arabinofuranosyl-5-methylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1beta-D-Arabinofuranosyl-5-methylcytosine | |
CAS RN |
6829-31-8 |
Source


|
| Record name | 5-Methyl ara-C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-beta-D-Arabinofuranosyl-5-methylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

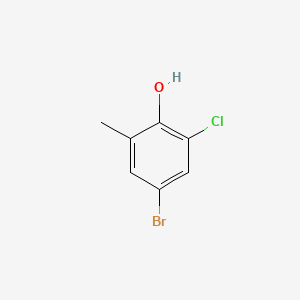


![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
